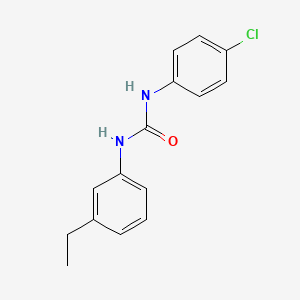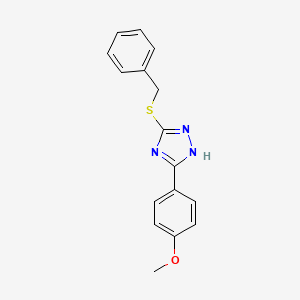![molecular formula C13H9Cl2N3OS B5803110 4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5803110.png)
4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide, also known as CPB, is a chemical compound that has been studied extensively in the field of medicinal chemistry. CPB is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in a variety of physiological processes.
Mécanisme D'action
4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide inhibits the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion, which is necessary for many physiological processes.
Biochemical and Physiological Effects:
4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce bone resorption, and improve acid-base balance. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide in lab experiments is its potent inhibitory activity against carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of using 4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Another area of interest is its potential use as a tool for studying the role of carbonic anhydrase in various physiological processes. Additionally, further research is needed to determine the optimal dosage and administration of 4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide for therapeutic use.
Méthodes De Synthèse
4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 5-chloro-2-aminopyridine in the presence of triethylamine to form the intermediate product. The intermediate product is then reacted with thiourea to form 4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide.
Applications De Recherche Scientifique
4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide has been studied extensively for its potential use as a therapeutic agent. It has been shown to have potent inhibitory activity against carbonic anhydrase, which is involved in a variety of physiological processes, including acid-base regulation, respiration, and bone resorption. 4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-9-3-1-8(2-4-9)12(19)18-13(20)17-11-6-5-10(15)7-16-11/h1-7H,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTSIRPBMZKPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5803045.png)

![5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5803061.png)







![1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5803126.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5803133.png)